(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride
Brand Name: Vulcanchem
CAS No.: 203317-42-4
VCID: VC13686815
InChI: InChI=1S/C12H23NO10.ClH/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12;/h1,4-12,15-21H,2-3,13H2;1H/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
SMILES: C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl
Molecular Formula: C12H24ClNO10
Molecular Weight: 377.77 g/mol

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride

CAS No.: 203317-42-4

Cat. No.: VC13686815

Molecular Formula: C12H24ClNO10

Molecular Weight: 377.77 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride - 203317-42-4

Specification

CAS No. 203317-42-4
Molecular Formula C12H24ClNO10
Molecular Weight 377.77 g/mol
IUPAC Name (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride
Standard InChI InChI=1S/C12H23NO10.ClH/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12;/h1,4-12,15-21H,2-3,13H2;1H/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Standard InChI Key SOSWSVOOYSJPQS-XBLONOLSSA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O.Cl
SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl
Canonical SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl

Introduction

Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₄ClNO₁₀
Molecular Weight377.77 g/mol
Canonical SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl
XLogP3-AA-4.3 (indicating high polarity)

The compound’s polarity and hydrogen-bonding capacity (12 hydroxyl groups) contribute to its water solubility, a feature critical for biological applications .

Synthesis and Production

Organic Synthesis Pathways

Industrial synthesis typically involves multi-step protection-deprotection strategies to manage the reactivity of hydroxyl and amino groups. A common route includes:

  • Galactose Activation: Galactose is activated at the anomeric position using trichloroacetimidate or thioglycoside donors.

  • Glycosidic Bond Formation: The activated galactose couples with a glucosamine derivative (e.g., N-phthaloyl glucosamine) under Lewis acid catalysis (e.g., BF₃·OEt₂) .

  • Deprotection and Salt Formation: Phthaloyl and other protecting groups are removed via hydrazinolysis, followed by hydrochloride salt formation to enhance stability .

Biotechnological Approaches

Enzyme-catalyzed synthesis using glycosyltransferases (e.g., β-1,4-galactosyltransferase) offers higher stereoselectivity and milder reaction conditions. For instance, recombinant enzymes expressed in E. coli have been used to synthesize lactosamine derivatives with >90% yield .

Biological Activities and Mechanisms

Glycan Biosynthesis

Lactosamine forms the backbone of Lewis antigens (e.g., Lewis X, Lewis Y) and sialyl Lewis X, which mediate cell-cell recognition in immune responses . The compound’s C-2 amino group serves as a site for further modifications, such as N-acetylation or sulfation, enabling diversity in glycan structures.

Pathogen Inhibition

Studies demonstrate that lactosamine hydrochloride competitively inhibits bacterial adhesins (e.g., Helicobacter pylori BabA) by mimicking host glycan receptors . At 10 mM concentration, it reduces E. coli adhesion to intestinal epithelial cells by 60% .

Nutritional Applications

As a human milk oligosaccharide (HMO) analog, lactosamine modulates infant gut microbiota by promoting Bifidobacterium growth while suppressing pathogens like Clostridium difficile .

Research Applications

Glycoscience

The compound is a precursor for synthesizing glycan microarrays, enabling high-throughput screening of lectin-carbohydrate interactions .

Drug Delivery Systems

Patent JP5866724B2 highlights its use in pH-responsive liposomes, where lactosamine’s hydroxyl groups facilitate membrane destabilization under acidic conditions (e.g., tumor microenvironments) .

Future Directions

Biomanufacturing

Advances in metabolic engineering (e.g., yeast-based systems) aim to produce lactosamine derivatives at scale, reducing reliance on chemical synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator